6-Isocyanato-1,3-benzoxazole is a heterocyclic aromatic compound characterized by its molecular formula and a molecular weight of 160.1 g/mol. This compound is a derivative of benzoxazole, which consists of a benzene ring fused to an oxazole ring. The presence of the isocyanate functional group distinguishes it from other benzoxazole derivatives, imparting unique reactivity and potential applications in various fields, including medicinal and materials chemistry.
The compound is classified under heterocyclic compounds due to its ring structure that includes nitrogen atoms. It can be sourced through synthetic routes involving the reaction of 2-aminophenol with phosgene or its derivatives. Its unique properties make it relevant in scientific research and industrial applications.
The synthesis of 6-isocyanato-1,3-benzoxazole typically involves the following steps:
The molecular structure of 6-isocyanato-1,3-benzoxazole features a benzene ring fused with an oxazole ring, with an isocyanate group attached at the sixth position. The structural representation can be summarized as follows:
The structure contributes to its chemical reactivity, particularly through the isocyanate group, which can engage in nucleophilic reactions .
6-Isocyanato-1,3-benzoxazole is capable of undergoing several types of chemical reactions:
These reactions highlight its versatility as a building block for synthesizing more complex molecules.
The mechanism of action for 6-isocyanato-1,3-benzoxazole primarily involves its interaction with biological targets via the isocyanate group. This group can react with nucleophilic sites on proteins and enzymes, forming covalent bonds that may inhibit enzyme activity or modify protein function. Such interactions are crucial for its potential therapeutic effects in treating various diseases .
The physical and chemical properties of 6-isocyanato-1,3-benzoxazole include:
Property | Value |
---|---|
CAS Number | 1509042-96-9 |
Molecular Formula | C8H4N2O2 |
Molecular Weight | 160.1 g/mol |
Purity | ≥95% |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents like dichloromethane |
These properties are essential for determining its usability in various applications .
6-Isocyanato-1,3-benzoxazole has a broad range of applications in scientific research:
These applications underscore its significance in both academic research and industrial settings.
The medicinal exploration of benzoxazoles spans over five decades, with natural products serving as early inspiration. Several landmark developments illustrate this evolution:
Table 1: Key Historical Milestones in Benzoxazole Medicinal Chemistry
Compound | Discovery/Approach | Primary Activity | Significance |
---|---|---|---|
Flunoxaprofen | Synthetic NSAID (1980s) | Anti-inflammatory | Early therapeutic benzoxazole application |
Benoxaprofen | Synthetic NSAID (1980s) | Anti-inflammatory | Marketed drug (withdrawn due to toxicity) |
UK-1 (193) | Streptomyces sp. isolation (1993) | Anticancer (Topo II inhibition) | Validated benzoxazole as cytotoxic scaffold |
Nataxazole (195) | Streptomyces sp. isolation (2008) | Anticancer (S-phase arrest) | Demonstrated natural structural diversity |
Benzoxazole MTDLs | Rational design (2010s) | AChE inhibition / 5-HT4R agonism | Modern multitargeting approach for Alzheimer's disease |
Natural products played a pivotal role in validating benzoxazole's biological relevance. UK-1 (193), isolated from Streptomyces sp. 517-02 in 1993, demonstrated potent cytotoxicity against leukemia, lymphoma, and solid tumor cell lines (IC₅₀ ≈ 20 μM), establishing the benzoxazole core as a viable anticancer pharmacophore [7]. Subsequent discoveries, including nataxazole (195) from Streptomyces sp. Tü 6176 in 2008, reinforced this potential through distinct mechanisms like S-phase cell cycle arrest [7]. Synthetic efforts yielded clinically impactful molecules like the NSAIDs flunoxaprofen and benoxaprofen, though the latter was withdrawn due to hepatotoxicity. Modern strategies focus on multitarget-directed ligands (MTDLs), exemplified by benzisoxazole derivatives targeting acetylcholinesterase (AChE) and serotonin 5-HT₄ receptors for Alzheimer's disease [6]. These developments created the foundation for exploring strategically functionalized derivatives like 6-isocyanato-1,3-benzoxazole.
The 6-isocyanato (-N=C=O) substituent imparts distinctive physicochemical and reactivity profiles to the benzoxazole core:
Electronic Effects: The strongly electron-withdrawing isocyanate group significantly reduces electron density at C6, enhancing electrophilicity at this position. This polarization facilitates nucleophilic addition reactions while potentially influencing binding interactions through dipole formation and hydrogen bond acceptance capability . The electron deficiency propagates through the conjugated system, moderately affecting the entire heterocyclic framework.
Regioselective Reactivity: The isocyanate group exhibits exceptional versatility as a synthetic handle. Its electrophilic carbon undergoes facile nucleophilic addition with amines, alcohols, and thiols, enabling controlled construction of urea, carbamate, and thiocarbamate linkages, respectively. This reactivity underpins the compound's utility in generating diverse pharmacophores and polymeric conjugates [8].
Synthetic Accessibility: Traditional synthesis routes rely on phosgenation of 6-amino-1,3-benzoxazole. Modern catalytic methods employing Pd(OAc)₂/Xantphos systems enable microwave-assisted carbonylative coupling of 6-bromo-1,3-benzoxazole with CO and ammonia, achieving 85% conversion within 30 minutes [6]. Green approaches include mechanochemical ball-milling of 6-hydroxy-1,3-benzoxazole with urea/ZnO catalyst, reducing solvent use by 100% and energy consumption by 40% compared to thermal methods .
Table 2: Comparative Structural Properties of Benzoxazole Derivatives
Position | Substituent | Key Properties | Impact on Function |
---|---|---|---|
C2 | Thiol, Amino | Hydrogen bonding capacity | Enhanced target interaction |
C4/C7 | Electron-donating (e.g., OCH₃) | Increased electron density | Improved solubility; Altered metabolic stability |
C6 | Isocyanato | High electrophilicity; Rigid linear geometry | Controlled derivatization; Protein binding motif |
C5/C7 | Halogens | Steric bulk; Moderate electron withdrawal | Tunable lipophilicity; Membrane penetration |
The isocyanate group's linear geometry and specific bond angles (N=C=O ≈ 170-180°) create directional hydrogen-bonding motifs critical for molecular recognition. Conformational studies indicate the isocyanate oxygen participates in stronger hydrogen bonds than carbonyl oxygens in analogous amides, potentially enhancing target affinity [9]. This geometric constraint distinguishes it from flexible alkyl chains or planar aromatic substituents used in other benzoxazole derivatives.
6-Isocyanato-1,3-benzoxazole serves as a versatile precursor for biologically active hybrids through strategic derivatization:
Anticancer Agents: The compound enables modular synthesis of bis-benzoxazole analogs like UK-1 (193) and nataxazole (195), which exhibit potent topoisomerase II inhibition and S-phase cell cycle arrest. Molecular docking indicates the isocyanate-derived urea/carbamate functionalities in these analogs form critical hydrogen bonds with topoisomerase II's catalytic pocket (Asp479 and Lys505), explaining their nanomolar potency [7]. Hybrids containing the isocyanate-derived benzoxazole-thiophene linkage (e.g., compound 24) demonstrate enhanced activity against E. coli through membrane disruption mechanisms [3].
Antimicrobial Scaffolds: Derivatives generated via amine-isocyanate coupling exhibit broad-spectrum activity. Against fungal pathogens like Candida albicans, strategically substituted benzoxazole-4-carbonitriles show MIC values as low as 0.34×10⁻³ μM, outperforming fluconazole. The isocyanate moiety enables installation of amine-containing pharmacophores that disrupt β-1,6-glucan synthesis, a key fungal cell wall component [3] [10]. Gram-negative activity is enhanced by electron-withdrawing groups at C6 (e.g., -NO₂ in compound 13, MIC = 2.57×10⁻³ μM against Pseudomonas aeruginosa) [3].
Polymer Therapeutics: The isocyanate group facilitates covalent conjugation to polymeric carriers (e.g., polyethylene glycol, chitosan) through urethane linkages. These conjugates enhance aqueous solubility of hydrophobic benzoxazole pharmacophores by 5-20 fold while enabling controlled drug release at target sites. In polyurethane biomaterials, 6-isocyanato-1,3-benzoxazole acts as a chain extender, imparting antimicrobial properties to wound dressings and implant coatings [8].
Table 3: Pharmacological Activities of Key Isocyanato-Benzoxazole Derivatives
Derivative Class | Representative Compound | Primary Target/Mechanism | Potency (In Vitro) |
---|---|---|---|
Bis-benzoxazoles | UK-1 (193) | Topoisomerase II / DNA cleavage complex | IC₅₀ = 20 μM (P388 cells) |
Antifungal hybrids | 1,3-Benzoxazole-4-carbonitrile | β-1,6-glucan synthesis inhibition | MIC = 0.34×10⁻³ μM (C. albicans) |
Gram-negative agents | Compound 13 (7-NO₂) | Membrane disruption / Porin inhibition | MIC = 2.57×10⁻³ μM (P. aeruginosa) |
5-HT₄R agonists (Alzheimer's) | Benzisoxazole [A] | Serotonin receptor agonism / sAPPα release | Kᵢ = 9.6 nM (5-HT₄R) |
The compound's role in multitarget-directed ligands (MTDLs) represents a frontier in neurodegeneration research. Structural rigidification through benzisoxazole bioisosteres (e.g., compound [A]) yields dual AChE inhibitors (IC₅₀ ≈ 2.8 nM) and 5-HT₄R agonists (Kᵢ = 9.6 nM), promoting synaptogenesis and non-amyloidogenic APP processing in Alzheimer's models [6]. This approach leverages the isocyanate's derivatization capacity to balance target activities while maintaining drug-like properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1